Anibine

Description

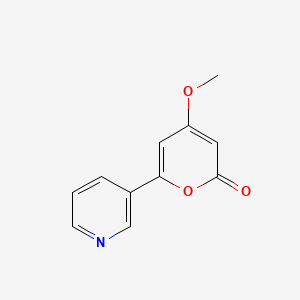

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-pyridin-3-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOQLVPKDONBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290449 | |

| Record name | Anibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-91-4 | |

| Record name | 4-Methoxy-6-(3-pyridinyl)-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anibine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of Anibine

Botanical Sources and Phytochemical Distribution of Anibine

This compound (PubChem CID: 249887) is a pyridine (B92270) alkaloid characterized by its 4-methoxy-6-pyridin-3-ylpyran-2-one structure. Current time information in Singapore.nih.gov This compound has been identified in several species belonging to the Aniba genus, a prominent group within the Lauraceae botanical family. Key botanical sources include Aniba hostmanniana, Aniba rosaeodora, and Aniba coto. Current time information in Singapore.nih.gov It has also been reported in the stems of Aniba fragrans. chemicalbook.com

The Lauraceae family is well-known for its rich diversity of alkaloids, predominantly isoquinolines, but also encompassing other less common alkaloid skeletons, such as pyridine alkaloids to which this compound belongs. nih.govchemicalbook.com Phytochemical studies indicate that alkaloids in Lauraceae species are commonly distributed across various plant parts, including stem bark, leaves, and roots. chemicalbook.com this compound, specifically, has been identified in methanolic extracts derived from the leaves and stems of Aniba rosiodora (often spelled Aniba rosaeodora). mdpi.comresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part/Context |

| Aniba | hostmanniana | Not specified |

| Aniba | rosaeodora | Not specified, also in alkaloidic extracts, leaves, and stems nih.govmdpi.comresearchgate.netnih.govcirad.fr |

| Aniba | coto | Not specified |

| Aniba | fragrans | Stems chemicalbook.com |

Advanced Extraction and Purification Techniques for this compound from Natural Matrices

The isolation of this compound from natural matrices typically involves methodologies common to the extraction and purification of natural products, particularly alkaloids. Given its presence in Aniba rosaeodora alkaloidic extracts, initial extraction often employs organic solvents. Methanolic extraction has been utilized to obtain non-volatile organic compounds, including this compound, from plant tissues such as leaves and stems. mdpi.comresearchgate.netnih.govmdpi.com

Following crude extraction, purification techniques are applied to isolate this compound from the complex mixture of plant metabolites. As this compound is an alkaloid, acid-base extraction is a historically significant and still widely used method for its isolation, leveraging the pH-dependent solubility of basic compounds. nih.govmasterorganicchemistry.com Further purification often involves chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are instrumental in separating compounds based on their differential affinities for stationary and mobile phases. masterorganicchemistry.comyoutube.combyjus.commdpi.com Crystallization can also be employed to achieve high purity for solid compounds. researchgate.netbyjus.comuni.lu The identification of this compound in research studies often relies on advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which inherently require purified samples for structural elucidation. nih.govresearchgate.net

Chemotypic Variations and this compound Content Analysis in Plant Species

Chemotypic variation refers to the differences in the chemical composition of plants within the same species, often influenced by genetic factors, environmental conditions, or geographical location. fishersci.cadntb.gov.ua Aniba species, particularly Aniba rosiodora, are known to exhibit significant phytochemical variability. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net Studies comparing populations of Aniba rosiodora from different conservation units, such as RESEX and FLONA in the Brazilian Amazon, have revealed substantial differences in their phytochemical profiles. mdpi.comresearchgate.netdntb.gov.ua

Biological Activity Research of Anibine and Its Derivatives: Preclinical Investigations

Antimicrobial Activity Studies of Anibine

This compound, as a pyridine (B92270) alkaloid, is part of a class of compounds often associated with antimicrobial properties. Its presence has been noted in Aniba species, some of which exhibit antimicrobial effects researchgate.netmdpi.com.

While this compound has been identified in Aniba species, such as Aniba panurensis, which have shown antibacterial activity, specific quantitative data (e.g., Minimum Inhibitory Concentration, MIC) directly for this compound (CID 249887) against bacterial strains is not explicitly detailed in the provided research findings. Studies on Aniba panurensis extracts, for instance, reported antibacterial results with MIC values against various bacteria, including Staphylococcus simulans, Staphylococcus aureus, and Methicillin-Resistant Staphylococcus aureus (MRSA) researchgate.net. However, these activities were attributed to the extracts or other isolated compounds rather than this compound specifically researchgate.net.

Similar to antibacterial investigations, research on the antifungal properties of this compound as a standalone compound is limited in the provided sources. While Aniba species are generally recognized for their potential antimicrobial effects, including some antifungal activity, direct evidence and specific quantitative data for this compound (CID 249887) are not available researchgate.net.

This compound has been isolated from Aniba species, such as Aniba panurensis, which have demonstrated antiparasitic activities in in vitro models. For instance, Aniba panurensis extracts exhibited activity against parasites like Trypanosoma cruzi and Leishmania amazonensis researchgate.net. However, the specific contribution and quantitative antiparasitic activity (e.g., IC₅₀ values) of this compound (CID 249887) itself, as opposed to other compounds or the crude extract, are not explicitly provided in the search results researchgate.net. Other compounds isolated from Aniba species, such as 5,6-dihydrokawain, have shown antimalarial activity against Plasmodium falciparum researchgate.net.

Antiproliferative and Cytotoxic Research of this compound in In Vitro Models

Early research suggests that this compound may possess pharmacological properties, including potential activity in anticancer studies nih.gov. While its derivatives have shown promise in inhibiting the growth of certain cancer cell lines, specific mechanisms of action are still under investigation nih.gov. Detailed quantitative data, such as IC₅₀ values for antiproliferative or cytotoxic effects directly attributed to this compound (CID 249887) in in vitro models, are not explicitly presented in the available research findings nih.gov.

Antitermitic Activity Investigations of this compound

No specific research findings or detailed investigations regarding the antitermitic activity of this compound (CID 249887) were identified in the provided search results.

Broader Biological Effect Research of this compound (e.g., Antioxidant, Anti-inflammatory) in Preclinical Systems

While Aniba species, from which this compound is isolated, are known to contain compounds with broader biological effects, such as antioxidant and anti-inflammatory properties, direct preclinical investigation data for this compound (CID 249887) itself demonstrating these specific activities are not explicitly detailed in the provided sources researchgate.net. The antioxidant activity, for instance, has been observed in essential oils and other compounds from Aniba rosaeodora, but these findings are not specifically linked to this compound as the active agent researchgate.net.

Mechanistic Elucidation of Anibine S Biological and Chemical Actions

Molecular Mechanisms of Anibine's Biological Effects

This compound's biological activity is thought to stem from its direct toxicity to various organisms and its ability to interfere with fundamental cellular functions. smolecule.com Its defensive role in plants includes acting as a toxin against herbivorous insects and exhibiting antimicrobial properties against a range of bacterial and fungal pathogens. smolecule.com The antioxidant capabilities of this compound may also afford cellular protection against reactive oxygen species. smolecule.com

The precise mechanisms through which this compound exerts its biological effects are still under active investigation. smolecule.com Preliminary studies suggest that its cytotoxic properties may arise from interference with critical cellular processes, potentially through the inhibition of essential enzymes or the disruption of cellular membrane integrity. smolecule.com Some research indicates a possibility of direct interaction with DNA, though this is yet to be fully elucidated. smolecule.com

In the context of antiparasitic activity, computational studies have identified this compound as a potential inhibitor of Thioredoxin glutathione (B108866) reductase (TGR), a crucial enzyme for the redox metabolism of the parasite Schistosoma mansoni. mdpi.com This enzyme is vital for protecting the parasite from oxidative stress generated by the host's immune response. mdpi.com this compound's potential inhibition of SmTGR suggests a plausible mechanism for its observed antischistosomal potential. mdpi.com

While comprehensive experimental binding studies are not widely available, molecular docking simulations have provided a theoretical model for this compound's interaction with specific molecular targets. In the case of Schistosoma mansoni Thioredoxin glutathione reductase (SmTGR), in silico analysis predicts that this compound can fit into a key binding site, the "doorstop pocket". mdpi.com

The stability of the this compound-SmTGR complex is proposed to be maintained through a series of specific molecular interactions between the alkaloid and amino acid residues within the binding site. These interactions primarily involve hydrogen bonds and π-stacking forces. mdpi.com The hydroxyl, methoxy (B1213986), and carbonyl groups of this compound, along with the oxygen of the pyran ring, are predicted to form hydrogen bonds with various amino acids. mdpi.com Furthermore, π-stacking interactions, a form of dipole-dipole interaction, are anticipated between the aromatic rings of this compound and the amino acid tyrosine 296 (TYR296). mdpi.com

| Interaction Type | This compound Functional Group/Structure | Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Hydroxyl, Methoxy, Carbonyl, Pyran Ring Oxygen | THR471, THR472, PRO439, ARG414, ARG322, LYS438, LEU441, SER295, TYR296, VAL473, GLU300, GLN440 |

| π-Stacking | Aromatic Rings | TYR296 |

Adsorption and Surface Interaction Mechanisms in this compound's Corrosion Inhibition

Based on available scientific literature, there is no specific research or data concerning the use of this compound as a corrosion inhibitor. The following subsections reflect this lack of information.

There are no available studies detailing the physico-chemical adsorption characteristics of this compound on metal surfaces for the purpose of corrosion inhibition.

Information regarding the electrochemical behavior of this compound in the context of corrosion inhibition or the adsorption models that would describe its interaction with metal surfaces is not present in the current body of scientific research.

Reactivity and Complex Formation Research of this compound with Other Chemical Entities

Detailed and comprehensive research into the broad chemical reactivity of this compound and its capacity to form complexes is limited. Information is primarily available regarding its synthesis, which provides some insight into its reactive potential. This compound can be synthesized through methods such as the condensation of specific carbonyl compounds with aniline (B41778) derivatives or via acylation techniques involving aniline and acyl chlorides. smolecule.com However, studies dedicated to exploring its complex formation with metals or other organic molecules are not widely reported.

Structure Activity Relationship Sar Studies of Anibine

Correlating Anibine's Structural Features with Observed Biological Efficacy

This compound's core structure comprises a 2-pyranone ring system substituted with a methoxy (B1213986) group at position 4 and a pyridin-3-yl group at position 6. nih.govjst.go.jp The biological efficacy observed for this compound, though limited in detailed mechanistic studies, includes its presence in plant extracts exhibiting pharmacological properties, potential as a corrosion inhibitor, and historical mentions of analeptic action. smolecule.comresearchgate.net Furthermore, this compound has been identified in avocado residues, which have shown acetylcholinesterase inhibition, antioxidant, and neuroprotective potential in extract form. nih.govufmg.br

The structural features of this compound can be hypothetically correlated with these observed biological tendencies:

Pyranone Ring System : The 2-pyranone (α-pyrone) moiety is a common scaffold in natural products and synthetic compounds, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The lactone functionality within the pyranone ring can serve as a hydrogen bond acceptor and may undergo ring-opening reactions, influencing its interaction with biological targets.

While specific data directly correlating each of these features to this compound's observed activities are not extensively detailed, general SAR principles suggest that these moieties collectively contribute to the molecule's ability to interact with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific binding to molecular targets.

Impact of Structural Modifications on this compound's Activity Profile

Given the limited direct SAR data for this compound, the impact of structural modifications can be discussed based on general principles applied to similar heterocyclic compounds. Systematic modifications to this compound's structure would typically involve altering the substituents on the pyranone and pyridine (B92270) rings, as well as modifications to the methoxy group. These changes are designed to probe the electronic, steric, and lipophilic requirements for activity.

Illustrative Examples of Hypothetical Structural Modifications and Their Expected Impact:

| Structural Modification Area | Specific Modification (Hypothetical) | Expected Impact on Physicochemical Properties | Plausible Impact on Biological Activity |

| Pyranone Ring | Saturation of double bonds | Increased flexibility, reduced aromaticity | Altered binding affinity, reduced stability |

| Replacement of oxygen with sulfur | Changed electronic distribution, increased lipophilicity | Modified receptor interaction, altered metabolism | |

| Methoxy Group | Demethylation to hydroxyl group | Increased hydrogen bonding potential, reduced lipophilicity | Enhanced or diminished binding, altered solubility |

| Extension to ethoxy or larger alkyl | Increased lipophilicity, steric hindrance | Improved membrane permeability, altered receptor fit | |

| Pyridin-3-yl Ring | Substitution with electron-donating groups (e.g., -CH₃, -NH₂) | Increased electron density on pyridine, altered basicity | Enhanced or reduced binding to targets, altered pKa |

| Substitution with electron-withdrawing groups (e.g., -Cl, -NO₂) | Decreased electron density on pyridine, altered basicity | Modified polar interactions, altered metabolic stability | |

| Change in attachment point to pyranone (e.g., pyridin-2-yl) | Altered steric presentation, different hydrogen bonding pattern | Significant change in binding orientation and affinity |

Such modifications would be evaluated for their effects on potency, selectivity, and other pharmacological parameters. For instance, increasing lipophilicity through alkyl chain extensions might improve cellular penetration, while introducing polar groups could enhance solubility or specific hydrogen bonding interactions. Steric bulk could either enhance binding by filling a hydrophobic pocket or hinder it due to clashes with the binding site.

SAR Investigations in this compound Derivatives for Specific Research Applications

SAR investigations involving this compound derivatives would be driven by the aim to optimize its observed or potential biological activities for specific research applications. For example, if this compound shows promising, albeit weak, activity as a corrosion inhibitor, SAR studies would focus on identifying structural motifs that enhance its interaction with metal surfaces or its stability under corrosive conditions. This might involve exploring derivatives with increased electron density for better chelation or improved film-forming capabilities.

In the context of its reported pharmacological properties or presence in extracts with neuroprotective or acetylcholinesterase inhibitory effects, SAR efforts would be directed towards:

Target Identification and Validation : Identifying the specific molecular targets responsible for the observed biological effects.

Potency Enhancement : Designing derivatives with higher affinity for the identified target, potentially by optimizing shape complementarity, hydrogen bonding networks, and hydrophobic interactions within the binding site.

Selectivity Improvement : Modifying the structure to enhance activity against a desired target while minimizing off-target effects, which is crucial for therapeutic applications. This often involves fine-tuning substituents to exploit subtle differences in binding pockets between target and off-target proteins.

Modulation of Physicochemical Properties : Adjusting properties such as solubility, stability, and permeability to improve the compound's drug-like characteristics for in vitro or in vivo studies.

These investigations would typically involve synthesizing a series of this compound analogs, followed by rigorous biological testing and computational modeling (e.g., molecular docking, quantitative structure-activity relationship (QSAR) analysis) to establish robust correlations between structural changes and changes in activity. The goal would be to delineate the pharmacophore of this compound for a given biological effect, providing a blueprint for the rational design of more potent and selective agents for specific research applications.

Computational and Theoretical Research on Anibine

Quantum Chemical Calculations for Anibine Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like this compound from first principles. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

Electronic Structure Analysis of this compound

The analysis of this compound's electronic structure reveals how charge is distributed across the molecule, which atoms are electron-rich or electron-poor, and the nature of the chemical bonds. Such studies involve calculating the molecular orbitals, electron density, and electrostatic potential. While specific, detailed electronic structure analyses published exclusively for this compound are not prevalent in broadly accessible literature, the principles of such analyses can be described.

A typical electronic structure analysis for this compound would involve optimizing its geometry and then calculating various electronic properties. Key parameters derived from these calculations provide a quantitative picture of the molecule's electronic landscape.

Table 1: Representative Data from a Hypothetical Electronic Structure Analysis of this compound (Note: This data is illustrative of typical computational outputs and is not from a published study on this compound.)

| Property | Predicted Value | Description |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a significant molecular polarity, arising from the electronegative oxygen and nitrogen atoms. |

| Mulliken Atomic Charges | O, N: negative | Shows localization of negative charge on heteroatoms, identifying them as potential sites for electrophilic attack. |

| C=O, C-O: positive | Shows localization of positive charge on adjacent carbons, identifying them as potential sites for nucleophilic attack. | |

| Electrostatic Potential Map | Red near O, N | Visually confirms regions of high electron density and negative potential, crucial for non-covalent interactions. |

Applications of Frontier Orbital Theory to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.comwikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other reagents. wikipedia.org

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, FMO theory can predict the most probable sites for electrophilic and nucleophilic attack. The locations of the HOMO and LUMO densities indicate where the molecule is most likely to react.

Table 2: Hypothetical Frontier Orbital Analysis for this compound Reactivity (Note: This data is illustrative and not from a published study on this compound.)

| Orbital | Predicted Energy (eV) | Localization of Electron Density | Predicted Reactivity |

| HOMO | ~ -6.5 eV | Primarily on the pyridine (B92270) ring and the methoxy-substituted pyranone ring. | The molecule will likely donate electrons from these regions in reactions with electrophiles. |

| LUMO | ~ -1.8 eV | Concentrated on the α,β-unsaturated carbonyl system of the pyranone ring. | The molecule will likely accept electrons at these positions in reactions with nucleophiles (e.g., Michael addition). |

| Gap | ~ 4.7 eV | - | Suggests moderate chemical reactivity and stability under normal conditions. |

This analysis allows chemists to rationalize and predict the outcomes of chemical reactions involving this compound, guiding synthetic efforts and understanding its potential metabolic pathways.

Molecular Dynamics Simulations and Modeling of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.orgnih.gov By solving Newton's equations of motion for a system, MD simulations can provide detailed insight into the dynamic behavior of molecules like this compound, including their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule like an enzyme or receptor. mdpi.comrsc.org

While specific MD simulation studies focused on this compound are not widely published, the methodology would be invaluable for:

Understanding Solvation: Simulating this compound in an aqueous environment to understand how water molecules arrange around it and influence its conformation and solubility.

Investigating Protein-Ligand Binding: Docking this compound into the active site of a target protein and running MD simulations to assess the stability of the complex, identify key interacting amino acid residues, and estimate the binding free energy. mdpi.com This is crucial for hypothesizing its mechanism of action at a molecular level.

The simulation would track the trajectory of this compound within a binding site, revealing the persistence of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction.

In Silico Screening and Rational Design of this compound Analogues

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to have a desired biological activity. nih.gov This approach, coupled with rational design, can accelerate the discovery of new drug candidates. nih.gov this compound, as a natural product with a defined structure, can serve as a starting point or "scaffold" for such studies.

The process typically involves:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a hypothetical biological activity.

Virtual Screening: Searching compound libraries for molecules that match the pharmacophore model. mdpi.com

Rational Design: Modifying the this compound scaffold computationally to design new analogues with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. researchgate.net

For instance, researchers could design this compound analogues by altering the substitution pattern on the pyridine ring or modifying the methoxy (B1213986) group on the pyranone ring. These new designs would then be evaluated in silico for their predicted binding affinity to a target protein before being selected for chemical synthesis and experimental testing. This iterative cycle of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery. nih.gov

Research Applications and Future Perspectives of Anibine Chemistry

Anibine as an Intermediate in Organic Synthesis Research

This compound's distinct molecular framework, featuring both a pyridine (B92270) and a pyran-2-one ring, renders it a valuable building block in organic synthesis. Researchers have identified its potential as a key intermediate in the creation of more complex molecules, including dyes, pharmaceuticals, and agrochemicals.

One of the documented synthetic routes to this compound itself involves the use of ketene (B1206846) dithioacetals. This method provides a foundation for chemists to then modify the this compound scaffold to produce a variety of derivatives. The reactivity of the pyridine and pyrone rings allows for a range of chemical transformations, enabling the introduction of different functional groups and the construction of novel molecular architectures. While extensive research into this compound as a widespread synthetic intermediate is still developing, its structural motifs are present in various biologically active compounds, suggesting a promising future for its use in the synthesis of new therapeutic agents and other functional molecules.

Potential of this compound in Materials Science Research

The exploration of this compound and its derivatives in materials science is an area of growing interest. The inherent properties of its heterocyclic rings suggest that polymers and other materials incorporating the this compound structure could exhibit unique and desirable characteristics. The rigid, aromatic nature of the pyridine and pyrone components could contribute to thermal stability and specific electronic properties in polymeric chains.

While specific, large-scale applications are still in the exploratory phase, the potential for this compound derivatives to be used in the development of new materials with tailored properties is a significant driver of current research. Scientists are investigating how modifications to the this compound structure can influence polymer characteristics, potentially leading to the creation of novel materials for a variety of technological applications.

This compound in Corrosion Science and Engineering Research

The structural components of this compound, namely the pyridine and pyrone rings containing nitrogen and oxygen heteroatoms, are known to be effective functional groups for corrosion inhibition. These heteroatoms can readily donate electrons to the vacant d-orbitals of metal atoms, forming a protective adsorbed layer on the metal surface and thus mitigating corrosion. This has led to investigations into this compound's potential as a corrosion inhibitor, particularly for mild steel in acidic environments.

The mechanism of inhibition is believed to involve the adsorption of this compound molecules onto the metal surface, a process that can be described by various adsorption isotherms, such as the Langmuir isotherm. This adsorption blocks the active sites for corrosion and can be influenced by the concentration of the inhibitor and the temperature of the environment.

Quantum Chemical Studies:

To further understand the inhibition mechanism at a molecular level, quantum chemical calculations using Density Functional Theory (DFT) are employed. These computational studies provide insights into the electronic properties of the this compound molecule, which are correlated with its inhibition efficiency.

| Parameter | Description | Implication for Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron orbital. | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the innermost unoccupied electron orbital. | A lower ELUMO value suggests a greater ability to accept electrons from the metal, which can also contribute to the inhibitor-metal bond. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. | A smaller energy gap generally implies higher reactivity of the molecule and thus, better inhibition potential. |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |

This table is interactive. Click on the headers to sort.

Theoretical calculations for molecules with similar structures to this compound have shown that the presence of nitrogen and oxygen atoms, along with the planar nature of the rings, facilitates strong adsorption onto metal surfaces.

This compound and Related Compounds in Fluorescent Organic Materials Research

The 2H-pyran-2-one scaffold, a core component of this compound, is known to be a part of various fluorescent molecules. This has prompted research into the photophysical properties of this compound and its derivatives, exploring their potential as fluorescent organic materials. These materials are of significant interest for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The fluorescence properties of these compounds, including their absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly dependent on their molecular structure and the surrounding environment. Research on related aminopyridine and pyrone derivatives has shown that modifications to the core structure can tune these photophysical properties. For instance, the introduction of different substituent groups can lead to shifts in the emission color and changes in the fluorescence intensity. While specific, detailed photophysical data for this compound is still emerging, the foundational knowledge from related compounds suggests that this compound derivatives are promising candidates for the development of novel fluorescent materials.

Emerging Research Directions and Interdisciplinary Studies Involving this compound

The unique chemical structure of this compound positions it at the crossroads of several scientific disciplines, leading to a number of emerging research directions.

Medicinal Chemistry and Drug Discovery: While distinct from this compound, the related natural product anibamine and its analogues have been investigated for their biological activities, including antiplasmodial and anti-prostate cancer properties. mdpi.comresearchgate.net This suggests that the this compound scaffold could also serve as a starting point for the design and synthesis of new therapeutic agents. Future research may focus on creating libraries of this compound derivatives and screening them for a wide range of pharmacological activities.

Agrochemical Research: Pyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The presence of the pyridine moiety in this compound makes it a candidate for investigation in the development of new crop protection agents. Research in this area would involve synthesizing and testing this compound derivatives for their efficacy against various pests and pathogens.

Interdisciplinary Studies: The combination of this compound's potential in materials science, corrosion inhibition, and fluorescence opens up possibilities for interdisciplinary studies. For example, the development of fluorescent corrosion inhibitors based on the this compound structure could allow for real-time monitoring of corrosion processes. Similarly, the incorporation of this compound derivatives into polymers could lead to materials with built-in sensing capabilities.

As research continues to uncover the diverse properties and potential applications of this compound, it is poised to become an increasingly important molecule in both fundamental and applied chemistry.

Q & A

Q. How can researchers mitigate biases when interpreting this compound’s clinical trial data in heterogeneous populations?

- Methodological Answer : Stratify cohorts by covariates (age, genetics) and apply propensity score matching. Use blinding and randomization to reduce observer bias. Perform sensitivity analyses to assess robustness against missing data .

Data Presentation and Validation

- Tables : Include raw data (e.g., IC values) in appendices, with processed data (mean ± SD, p-values) in the main text .

- Contradictions : Discuss methodological differences (e.g., assay sensitivity) and propose follow-up experiments (e.g., orthogonal assays) .

- Reproducibility : Share protocols via repositories (Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.